molecular formula C17H21ClF6N2O3 B2382610 Flecainide hydrochloride

Flecainide hydrochloride

Numéro de catalogue: B2382610
Poids moléculaire: 450.8 g/mol
Clé InChI: FPTQDMHWQWTIAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

History of compound development and discovery

The development of N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride represents a significant milestone in the systematic exploration of fluorinated pharmaceutical compounds. The discovery process began in 1966 with a broad scientific objective to investigate the effects of fluorine substitution in potential drug molecules. This initial research program was not specifically targeted toward antiarrhythmic compounds but rather focused on the general principle of incorporating fluorine atoms into organic structures to modify their biological and chemical properties.

The actual synthesis of the compound was achieved in 1972, marking the culmination of several years of methodical chemical investigation. The original research goals centered on generating new fluorinated anesthetic organic agents through the strategic substitution of trifluoroethoxy groups on aromatic rings, specifically replacing amine groups with these fluorinated moieties. This approach reflected the contemporary understanding that fluorine substitution could dramatically alter the pharmacological profile of existing compounds, potentially leading to improved therapeutic agents.

The systematic search for fluorinated local anaesthetic analogues of procainamide provided the foundational framework for this compound's development. Researchers recognized that the chemical structure could be based on the amide linkage found in procainamide while incorporating two fluorinated phenyl groups to improve lipophilicity and binding affinity characteristics. This strategic approach demonstrated the methodical nature of the research program, which sought to combine established pharmacophores with innovative fluorinated substituents.

The development process evolved through three distinct phases over several years. The first phase involved the synthesis and evaluation of two major chemical series through the dedicated efforts of chemists who specialized in incorporating fluorine atoms into new compounds. The second phase marked a significant shift in research focus from local anesthetic programs to antiarrhythmic investigations, guided by pharmacological expertise and scientific advisement. The third phase represented the commitment to a comprehensive development plan that would ultimately lead to regulatory approval applications.

The compound's molecular structure was definitively characterized with the molecular formula C₁₇H₂₁ClF₆N₂O₃ and a molecular weight of 450.8 grams per mole. The systematic name N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride reflects the complex structural architecture that researchers carefully constructed to optimize both chemical stability and biological activity.

Nomenclature and classification

The nomenclature of N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride follows systematic chemical naming conventions that accurately describe its complex molecular architecture. The International Union of Pure and Applied Chemistry name provides a complete structural description: N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride. This systematic nomenclature clearly identifies each functional component and their respective positions within the molecular framework.

The compound exists in multiple nomenclatural forms depending on the specific salt form and stereochemical considerations. The parent compound, without the hydrochloride salt, is designated as N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide and has been assigned the Chemical Abstracts Service registry number 54143-55-4. The stereochemically defined S-enantiomer carries a distinct registry number 99495-92-8, reflecting the importance of stereochemical specification in pharmaceutical nomenclature.

The compound's structural classification places it within several important chemical categories. Primarily, it belongs to the benzamide class of organic compounds, characterized by the presence of an amide functional group directly attached to a benzene ring. The substitution pattern on the benzene ring, specifically the 2,5-bis(2,2,2-trifluoroethoxy) configuration, represents a unique architectural feature that distinguishes this compound from other benzamide derivatives.

Nomenclature Category Designation Registry Number
Systematic Name N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride 57415-44-8
Parent Compound N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide 54143-55-4
S-Enantiomer (S)-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide 99495-92-8

The piperidine component of the molecule contributes to its classification within nitrogen-containing heterocyclic compounds. The piperidine ring, a six-membered saturated ring containing one nitrogen atom, is known for its significant biological activity and frequent occurrence in pharmaceutical compounds. This structural element often contributes to enhanced biological interactions and improved pharmacokinetic properties.

The trifluoroethoxy substituents represent a particularly important aspect of the compound's classification within organofluorine chemistry. These groups, with the molecular formula -OCH₂CF₃, constitute highly electronegative substituents that significantly influence the compound's chemical and physical properties. The systematic incorporation of multiple trifluoroethoxy groups reflects advanced understanding of structure-activity relationships in pharmaceutical design.

Position within organo-fluorine chemistry

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride occupies a significant position within the broader field of organofluorine chemistry, representing important advances in the strategic incorporation of fluorinated functional groups into pharmaceutical compounds. The compound exemplifies the sophisticated application of trifluoroethoxy substituents, which have become increasingly important in medicinal chemistry due to their unique electronic and steric properties.

The trifluoroethoxy groups present in this compound belong to a class of fluorinated substituents that have gained prominence in pharmaceutical research due to their ability to enhance chemical stability and lipophilicity. These functional groups demonstrate the principle that fluorinated compounds can exhibit improved pharmacokinetic properties, including increased efficacy and bioavailability compared to their non-fluorinated counterparts. The strategic placement of two trifluoroethoxy groups at the 2,5-positions of the benzene ring reflects careful optimization of molecular properties through fluorine chemistry.

Within the context of organofluorine chemistry development, this compound represents part of a broader trend toward incorporating trifluoromethyl and related fluorinated groups into organic molecules. The field has experienced significant advancement in recent decades, with researchers developing new reagents and methodologies for introducing fluorinated substituents. Trifluoromethylated heteroarenes, such as those present in this compound's structure, are recognized as important structural motifs in contemporary drug molecules.

The compound's development coincided with broader advances in organofluorine methodology during the 1970s and subsequent decades. Research during this period focused extensively on developing new trifluoromethylating reagents and reaction methodologies. Electrophilic, nucleophilic, and radical trifluoromethylating reagents were systematically investigated to enable the efficient incorporation of trifluoromethyl and related groups into complex organic molecules.

Organofluorine Feature Chemical Significance Pharmaceutical Impact
Trifluoroethoxy groups Enhanced lipophilicity Improved membrane permeability
Multiple fluorine atoms Increased metabolic stability Extended duration of action
Electron-withdrawing effects Modified electronic properties Altered binding interactions

The position of this compound within organofluorine chemistry is further emphasized by its relationship to other fluorinated pharmaceutical agents. The systematic approach used in its development, involving the strategic replacement of functional groups with fluorinated analogues, has become a standard methodology in pharmaceutical research. This approach demonstrates how organofluorine chemistry principles can be applied to optimize existing pharmacophores while maintaining or enhancing biological activity.

The compound's structural features also illustrate important principles of fluorine chemistry, particularly regarding the electronic effects of trifluoromethyl groups and their influence on molecular properties. The presence of multiple trifluoroethoxy substituents creates a highly electronegative molecular environment that can significantly affect chemical reactivity, molecular conformation, and intermolecular interactions. These effects contribute to the compound's unique position within both organofluorine chemistry and pharmaceutical science.

Contemporary organofluorine chemistry continues to build upon the foundational principles demonstrated in compounds like N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride. Recent developments in trifluoromethoxylation and related reactions reflect ongoing efforts to expand the range of fluorinated functional groups available for pharmaceutical applications. The compound thus represents both a significant historical achievement and a continuing source of inspiration for modern organofluorine research.

Propriétés

IUPAC Name

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3.ClH/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTQDMHWQWTIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de flécaïnide commence généralement par la préparation de l’acide 2,5-bis(2,2,2-trifluoroéthoxy)benzoïque. Ce composé est ensuite converti en son chlorure d’acide, qui est ensuite mis en réaction avec la 2-pipéridinylméthylamine pour former le produit souhaité . Les conditions réactionnelles impliquent souvent l’utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que la triéthylamine.

Méthodes de production industrielle : La production industrielle du chlorhydrate de flécaïnide implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité et la rentabilité, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et un rendement constants .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de flécaïnide subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de métabolites hydroxylés, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

4. Applications de la recherche scientifique

Le chlorhydrate de flécaïnide a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Flecainide hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Le chlorhydrate de flécaïnide exerce ses effets en bloquant les canaux sodiques rapides entrants du cœur, ce qui ralentit la montée du potentiel d’action cardiaque. Cette action prolonge la période réfractaire et réduit l’excitabilité, empêchant ainsi l’activité électrique anormale qui peut entraîner des arythmies. De plus, le flécaïnide inhibe les canaux potassiques rectificateurs retardés, stabilisant davantage le rythme cardiaque .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogs

Compound Chemical Structure Key Differences Therapeutic Profile
Flecainide Hydrochloride N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride Hydrochloride salt; MP = 228–229°C; higher aqueous solubility than free base . Class Ic antiarrhythmic; targets Na⁺, K⁺ channels, and SOCE .
Flecainide Acetate N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate Acetate counterion; MP = 146–148°C; different pharmacokinetic stability profile . Similar antiarrhythmic activity but distinct formulation requirements .
Encainide N-(2-Piperidylmethyl)-2,5-dimethoxybenzamide Lacks trifluoroethoxy groups; less lipophilic; shorter half-life . Class Ic agent; withdrawn due to proarrhythmic risks .
N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide Substitution of piperidine with pyridine ring Pyridine ring reduces basicity; MP = 99–101°C; intermediate in flecainide synthesis . Not therapeutically active; precursor to flecainide via hydrogenation .

Process-Related Impurities

During synthesis, several impurities are identified and controlled to meet ICH guidelines:

Impurity Structure Source Control Measures
Impurity A (4-Methylpiperidine analog) 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidin-2-yl)methyl)benzamide In-situ methylation during catalytic hydrogenation . Optimized hydrogenation conditions (Pt catalyst, pH control) .
Impurity B (Pyridylmethyl analog) N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide Incomplete reduction of pyridine intermediate . Extended hydrogenation time; rigorous HPLC monitoring .
Impurity C (Hydroxy-substituted) 4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide Oxidation during synthesis; byproduct of peroxide reactions . Avoidance of oxidative conditions; column chromatography purification .

Pharmacological Comparison with Class Ic Antiarrhythmics

Parameter This compound Propafenone Moricizine
Bioavailability 90–95% 10–50% 38%
Half-Life 12–27 hours 2–10 hours 2–4 hours
Na⁺ Channel Blockade Strong (use-dependent) Moderate Weak
Proarrhythmic Risk High (contraindicated in structural heart disease) Moderate Low
Key Metabolites None (renally excreted) 5-hydroxypropafenone Sulfoxide metabolites

Source:

Activité Biologique

N-(Piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride, commonly referred to as flecainide, is a compound with significant biological activity, particularly in the field of cardiology as an antiarrhythmic agent. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C17H20F6N2O3
  • Molecular Weight : 414.3427 g/mol
  • CAS Registry Number : 54143-55-4
  • IUPAC Name : N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Flecainide works primarily by blocking sodium channels in cardiac tissue. This action stabilizes the cardiac membrane and reduces excitability and conduction velocity in the atria and ventricles. The compound is particularly effective in treating ventricular tachycardia and preventing atrial fibrillation.

Antiarrhythmic Properties

Research has demonstrated that flecainide is effective in suppressing various types of arrhythmias. A study assessed its antiarrhythmic effects using two animal models:

  • Chloroform-Induced Ventricular Fibrillation in Mice : Flecainide showed a high efficacy in preventing this type of arrhythmia.
  • Ouabain-Induced Ventricular Tachycardia in Dogs : The compound was equally effective in this model.

The study concluded that both enantiomers of flecainide were equipotent and effective at suppressing arrhythmias without significant differences between them or with racemic flecainide .

Toxicological Profile

The safety profile of flecainide has been evaluated through various studies:

  • LD50 (Rat) : 1346 mg/kg, indicating a moderate level of acute toxicity .
  • Carcinogenicity : Not listed as a carcinogen by major health organizations.
  • Mutagenic Effects : No significant mutagenic effects reported.

Case Studies

Several clinical cases have highlighted the effectiveness of flecainide in managing arrhythmias:

  • Case Study 1 : A patient with recurrent atrial fibrillation was treated with flecainide, resulting in successful rhythm control and improved quality of life.
  • Case Study 2 : In another instance involving a patient with ventricular tachycardia post-myocardial infarction, flecainide administration led to a significant decrease in episodes of tachycardia.

Comparative Analysis

The following table summarizes the biological activity and safety profile of flecainide compared to other antiarrhythmic agents:

Parameter Flecainide Sotalol Amiodarone
MechanismNa+ Channel BlockerK+ Channel BlockerK+ Channel Blocker
Efficacy in Atrial FibrillationHighModerateHigh
Efficacy in Ventricular TachycardiaHighLowHigh
LD50 (mg/kg)134620003000
CarcinogenicityNoNoYes

Q & A

Q. What synthetic methodologies are recommended for optimizing the catalytic hydrogenation step in the preparation of N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride?

  • Methodological Answer : The catalytic hydrogenation step is critical for reducing intermediates like 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide to the target compound. Key parameters include:
  • Catalyst selection : Platinum on carbon (Pt/C) under hydrogen pressure (e.g., 12 kg/cm²) improves yield and selectivity .
  • Reaction conditions : Maintain 60–65°C for 4 hours in methanol to ensure complete conversion.
  • Monitoring : Use HPLC to track intermediate reduction and confirm product purity (>98%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substitution patterns (e.g., trifluoroethoxy groups) and piperidine ring integrity .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (e.g., residual pyridylmethyl intermediates) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to rule out side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s biological activity?

  • Methodological Answer :
  • Replicate assays : Use orthogonal assays (e.g., radioligand binding vs. functional cellular assays) to validate target interactions (e.g., ion channel modulation).
  • Control variables : Standardize cell lines, buffer conditions, and incubation times to minimize variability .
  • Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., solvent effects, metabolic instability) .

Q. What strategies are effective for controlling process-related impurities during synthesis?

  • Methodological Answer :
  • Impurity profiling : Identify impurities (e.g., 4-methylpiperidine derivatives) via LC-MS and compare retention times with synthesized standards .
  • Reaction optimization : Adjust stoichiometry (e.g., 1.35 mol equivalents of 2-aminomethyl pyridine) and azeotropic removal of water to suppress byproduct formation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate the hydrochloride salt .

Q. How can researchers investigate the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze degradation products (e.g., hydrolysis of trifluoroethoxy groups) via LC-MS .
  • pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 1–10) to identify optimal storage conditions (e.g., inert atmosphere, desiccated at −20°C) .

Q. What mechanistic approaches are recommended for studying this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use X-ray crystallography or cryo-EM structures of target proteins (e.g., sodium channels) to predict binding modes .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis studies : Identify critical residues in target proteins by comparing wild-type and mutant responses .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.